(2R,3S)-3-amino-2-methyl-Butanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
39801-26-8 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
(2R,3S)-3-amino-2-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(4(2)6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m1/s1 |
InChI Key |
RRWPLOJQTOADRZ-DMTCNVIQSA-N |
Isomeric SMILES |
C[C@H]([C@H](C)N)C(=O)O |
Canonical SMILES |
CC(C(C)N)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2r,3s 3 Amino 2 Methyl Butanoic Acid and Its Stereoisomers
Enantioselective and Diastereoselective Synthesis Approaches
The creation of stereochemically pure β-amino acids like (2R,3S)-3-amino-2-methyl-butanoic acid is a significant challenge in organic synthesis. Chemists have developed several key strategies to control the three-dimensional arrangement of atoms, which can be broadly categorized as chiral pool-derived syntheses, the use of chiral auxiliaries, and catalytic asymmetric synthesis. mdpi.comnih.gov
Chiral Pool Derived Syntheses (e.g., from Natural Amino Acids)
The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials. mdpi.com α-Amino acids are particularly valuable in this regard, as they are readily available in both L- and D-forms and provide a rich source of chirality for the synthesis of more complex molecules. mdpi.combaranlab.orgacs.org This strategy is one of the most effective methods for establishing key stereocenters in optically active compounds. mdpi.com
A common method involves the homologation of α-amino acids, such as the Arndt-Eistert reaction, which extends the carbon chain by one methylene (B1212753) unit to convert an α-amino acid into a β-amino acid. illinois.edu However, this method can involve hazardous reagents like diazomethane. illinois.edu More advanced strategies utilize the inherent chirality of an amino acid to direct the formation of new stereocenters. For instance, a synthesis of the diastereomeric syn-(2R,3S)-diaminobutanoic acid was achieved through the functional group manipulation of a tert-butyl anti-(2S,3S,αS)-2-hydroxy-3-N-benzyl-N-α-methylbenzylaminobutanoate intermediate, which itself can be derived from amino acid precursors. rsc.org Another approach starts from (R)-3-aminobutyric acid, a chiral building block, which is esterified and protected before subsequent reactions to yield the desired product. google.com
Chiral Auxiliary Strategies
Chiral auxiliary strategies involve temporarily incorporating a chiral molecule into the substrate. This auxiliary group directs the stereochemical outcome of a reaction and is subsequently removed. This is an effective strategy in asymmetric synthesis. nih.gov
Evans' oxazolidinones are among the most versatile and widely used chiral auxiliaries. nih.govsigmaaldrich.com They are typically synthesized from corresponding amino alcohols, which can be obtained by the reduction of α-amino acids. mdpi.com The cyclization to form the oxazolidinone can be achieved using reagents like ethyl carbonate or phosgene (B1210022) derivatives. mdpi.comnih.gov
In the synthesis of β-amino acids, an acyl group is attached to the nitrogen of the chiral oxazolidinone. The steric bulk of the substituent on the oxazolidinone (e.g., isopropyl, phenyl, or tert-butyl) effectively shields one face of the resulting enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. sigmaaldrich.com For example, asymmetric Michael addition reactions of chiral Ni(II) complexes of glycine (B1666218) with N-(enoyl)oxazolidinones have been shown to produce β-amino acids with good stereochemical control. nih.gov After the key stereocenter-forming reaction, the auxiliary can be cleaved under mild conditions and recycled, which enhances its commercial appeal. sigmaaldrich.com
| Amino Alcohol Precursor | Resulting Oxazolidinone Auxiliary | Typical Application |
|---|---|---|
| (S)-Valinol | (S)-4-Isopropyl-2-oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions |
| (S)-Phenylalaninol | (S)-4-Benzyl-2-oxazolidinone | Asymmetric aldol and conjugate addition reactions |
| (1S,2R)-Norephedrine | (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Diastereoselective enolate reactions |
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis is a powerful approach for creating chiral molecules, relying on small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.net This field has seen significant progress, with transition metal catalysis, organocatalysis, and biocatalysis being the main pillars for the synthesis of β-amino acids. rsc.org
Transition metal catalysis offers a broad range of transformations for the stereoselective synthesis of β-amino acids. rsc.orgmorressier.comdocumentsdelivered.com Metals such as rhodium, iridium, ruthenium, palladium, and nickel are commonly employed. researchgate.netillinois.edu For example, palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines have emerged as modern methods for synthesizing β-amino acid derivatives from simple building blocks. illinois.edu Chiral Ni(II) complexes have also been used extensively for the asymmetric synthesis of amino acids, including Michael additions to form β-amino acids. nih.gov
Asymmetric hydrogenation is a key method for the enantioselective synthesis of amino acids and their derivatives. nih.gov This reaction typically involves the reduction of a prochiral olefin or ketone using hydrogen gas in the presence of a chiral transition metal catalyst. researchgate.netrsc.org For the synthesis of β-amino acids, the asymmetric hydrogenation of β-amino acrylates or β-enamido esters is a common and effective strategy. researchgate.netillinois.edu
A notable example is the asymmetric hydrogenation of tiglic acid using a Ruthenium-BINAP catalyst to produce enantiomers of 2-methylbutanoic acid. wikipedia.org In a more complex case relevant to the target molecule, the stereoselective asymmetric hydrogenation of a β-keto ester, ethyl 2-benzamidomethyl-3-oxobutanoate, has been achieved. Using a Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF6) catalyst, the corresponding syn-(2S,3R)-hydroxy ester was obtained with high diastereoselectivity and enantioselectivity. rsc.org This demonstrates the power of asymmetric hydrogenation to set two adjacent stereocenters simultaneously, providing a direct route to the syn-β-hydroxy-α-methyl-β-amino acid backbone. Asymmetric transfer hydrogenation, which uses a hydrogen donor like formic acid instead of H2 gas, is another valuable technique for accessing enantioenriched α-hydroxyphosphonates, which are precursors to amino acids. researchgate.net
| Substrate | Catalyst System | Product Stereochemistry | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ethyl 2-benzamidomethyl-3-oxobutanoate | Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF6) | syn-(2S,3R) | High dr and ee | rsc.org |
| Tiglic Acid | Ruthenium-BINAP | (R)- or (S)-2-methylbutanoic acid | Not specified | wikipedia.org |
| α-oxo-phosphonates | Asymmetric Transfer Hydrogenation Catalysts | α-hydroxyphosphonates | ≥ 98% ee | researchgate.net |
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Type |
|---|---|---|
| This compound | C5H11NO2 | Target Compound |
| (R)-3-aminobutyric acid | C4H9NO2 | Starting Material |
| (S)-Valinol | C5H13NO | Chiral Precursor |
| (S)-Phenylalaninol | C9H13NO | Chiral Precursor |
| (1S,2R)-Norephedrine | C9H13NO | Chiral Precursor |
| (S)-4-Isopropyl-2-oxazolidinone | C6H11NO2 | Chiral Auxiliary |
| (S)-4-Benzyl-2-oxazolidinone | C10H11NO2 | Chiral Auxiliary |
| (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | C10H11NO2 | Chiral Auxiliary |
| Diazomethane | CH2N2 | Reagent |
| Ethyl carbonate | C5H10O3 | Reagent |
| Tiglic acid | C5H8O2 | Starting Material |
| 2-methylbutanoic acid | C5H10O2 | Product |
| Ethyl 2-benzamidomethyl-3-oxobutanoate | C14H17NO4 | Substrate |
| syn-(2S,3R)-methyl-2-(benzamido-methyl)-3-hydroxybutanoate | C14H19NO4 | Product |
Transition Metal-Catalyzed Reactions
Conjugate Additions
Conjugate addition, or Michael addition, represents a fundamental carbon-carbon bond-forming strategy for the synthesis of β-amino acids. organic-chemistry.org This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. beilstein-journals.org In the context of synthesizing β-amino acid derivatives, this typically involves the addition of an amine nucleophile or a glycine enolate equivalent to an α,β-unsaturated ester or amide. organic-chemistry.orgexlibrisgroup.com
The diastereoselectivity of the addition is a critical aspect of the synthesis. beilstein-journals.org To control the stereochemical outcome, particularly for creating the two adjacent stereocenters found in molecules like this compound, chiral auxiliaries are often employed. beilstein-journals.orgnih.gov These auxiliaries are temporarily incorporated into the substrate to direct the incoming nucleophile to a specific face of the molecule, after which they can be cleaved to yield the desired stereoisomer. nih.gov For instance, conjugate additions to α,β-unsaturated pyroglutamate (B8496135) derivatives have been used to access 3-methylglutamic acid, where only a single diastereomer was observed after conversion of the initial addition product. beilstein-journals.orgnih.gov While the inherent reactivity of α,β-unsaturated amides and lactams can be low, their use in diastereoselective conjugate addition reactions is a valuable method for producing unnatural amino acids. beilstein-journals.orgnih.gov
Organocatalytic Transformations
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. rsc.org These small organic molecules can catalyze a wide range of transformations with high levels of stereocontrol, including those necessary for the synthesis of β-amino acid derivatives. rsc.org
Mannich Reactions
The asymmetric Mannich reaction is a cornerstone of β-amino acid synthesis, creating the characteristic α-amino-β-carbonyl structure in a single, highly stereocontrolled step. researchgate.netacs.org This reaction involves the addition of a stabilized carbon nucleophile, such as an enol or enolate, to an imine electrophile. oup.com The use of chiral organocatalysts or chiral auxiliaries directs the approach of the reactants to form the desired stereoisomers with high diastereoselectivity and enantioselectivity. oup.comrsc.org
Various catalytic systems have been developed to facilitate these reactions. L-proline, a simple amino acid, can catalyze direct asymmetric Mannich reactions between branched aldehydes and N-protected α-imino esters to afford β-amino acid precursors with excellent yields and enantioselectivities. researchgate.net Another approach utilizes a chiral Ni(II) complex of a glycine derivative, which reacts with N-tosyl imines to produce syn-α,β-diamino acids after a two-step procedure. rsc.org Flow chemistry has also been applied to the asymmetric Mannich reaction, allowing for the rapid and reproducible synthesis of β-amino acid derivatives. oup.com
| Nucleophile | Electrophile | Catalyst/Auxiliary | Yield | Diastereoselectivity/Enantioselectivity | Reference |
|---|---|---|---|---|---|
| α,α-Disubstituted Aldehydes | N-PMP protected α-imino ethyl glyoxylate | L-Proline | Excellent | Excellent | researchgate.net |
| Ni(II) complex of glycine | N-tosyl imine | (R)-BPB Chiral Auxiliary | Good | High (syn-selective) | rsc.org |
| tert-butyl acetate (B1210297) enolate | Chiral Imine Derivative | Flow Reactor System (Toluene) | 64% | 20:1 dr | oup.com |
Cooperative Catalysis Systems
To achieve higher efficiency and stereoselectivity, cooperative catalysis systems have been designed. In these systems, a single catalyst possesses distinct functionalities that simultaneously activate both the nucleophilic and electrophilic partners in the reaction. acs.org For instance, in a direct Mannich-type reaction for synthesizing α-hydroxy-β-amino acid derivatives, a specially designed catalyst can facilitate both the formation of a latent enolate from an α-oxygen-functionalized amide and its subsequent stereoselective addition to an imine. acs.org This integrated approach streamlines the synthetic process, allowing the reaction to proceed at room temperature while furnishing the desired products with high syn-selectivity and enantioselectivity. acs.org
Biocatalytic and Enzymatic Routes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.comvalpo.edu Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the production of enantiomerically pure pharmaceuticals and their intermediates. mdpi.com
Enzymatic Resolution of Racemic Mixtures
Kinetic resolution is a common biocatalytic strategy to separate a racemic mixture of chiral compounds. This method utilizes an enzyme that selectively catalyzes the transformation of only one of the two enantiomers. For precursors to this compound, such as racemic 2-methylbutyric acid, this technique is highly effective. nih.gov
Immobilized lipases are frequently used for this purpose. nih.gov In a process of enantioselective esterification, a racemic acid is reacted with an alcohol in the presence of a lipase (B570770). The enzyme will preferentially esterify one enantiomer, allowing for the separation of the resulting ester from the unreacted, enantiomerically enriched acid. The choice of enzyme can determine which enantiomer reacts. For example, Candida antarctica lipase B selectively produces the (R)-ester, while Candida rugosa lipase favors the (S)-enantiomer. nih.gov
| Enzyme (Lipase) | Product | Conversion (c) | Enantiomeric Excess (ee_p) | Enantiomeric Ratio (E) | Reference |
|---|---|---|---|---|---|
| Candida antarctica B | (R)-pentyl 2-methylbutyrate | ~40% | 90% | 35 | nih.gov |
| Thermomyces lanuginosus | (R)-pentyl 2-methylbutyrate | ~18% | 91% | 26 | nih.gov |
| Candida rugosa | (S)-pentyl 2-methylbutyrate | ~34% | 75% | 10 | nih.gov |
| Rhizopus oryzae | (S)-pentyl 2-methylbutyrate | ~35% | 49% | 4 | nih.gov |
Transaminase-Mediated Syntheses
Transaminases, specifically ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. mdpi.comnih.gov These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or an amino acid) to a ketone acceptor. mdpi.com
This methodology is particularly valuable for producing β-amino acids. researchgate.net The synthesis starts with a β-keto acid or β-keto ester, which is then aminated by the transaminase with high stereoselectivity. mdpi.com A significant challenge in these reactions can be product inhibition, where the ketone by-product of the amino donor inhibits the enzyme. nih.gov This can be overcome by using strategies such as biphasic reaction systems to remove the inhibitor or by employing enzyme cascade systems for cofactor regeneration. nih.govmdpi.com Protein engineering has been instrumental in developing robust and highly selective transaminases that can accept bulky substrates and are suitable for large-scale industrial synthesis, such as the production of the sitagliptin (B1680988) intermediate, which is a complex β-amino acid. researchgate.net
Multi-Component and Cascade Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer an efficient route to complex molecules. mdpi.com Similarly, cascade reactions, involving two or more sequential transformations where the subsequent reaction is triggered by the functionality formed in the previous step, provide a powerful tool for constructing intricate molecular architectures from simple precursors. researchgate.netnih.gov
While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles can be applied. For instance, a modified Ugi or Passerini reaction could theoretically be designed to incorporate the required functionalities.
More established in the synthesis of chiral amino acids are enzymatic cascade reactions. researchgate.netacs.org These biocatalytic approaches offer high stereoselectivity under mild conditions. nih.gov A potential enzymatic cascade for a β-amino acid could involve a nitrile hydratase and an amidase, which work in tandem to convert a β-aminonitrile to the corresponding β-amino acid. researchgate.net Another powerful approach is the use of transaminases, which can introduce an amino group into a keto acid precursor with high stereocontrol. researchgate.net
A hypothetical chemoenzymatic cascade to produce β-methyl-α-amino acids could involve multiple enzymes, such as a methyltransferase and a transaminase, working in a one-pot synthesis. researchgate.net Such systems highlight the potential for creating highly functionalized amino acids with excellent yield and stereoselectivity. researchgate.net
Table 1: Examples of Cascade Reaction Concepts for Amino Acid Synthesis
| Cascade Type | Key Enzymes/Reactions | Potential Application for β-Amino Acid Synthesis | Reference |
| Enzymatic Cascade | Nitrile Hydratase / Amidase | Enantioselective conversion of racemic β-aminonitriles to the target β-amino acid. | researchgate.net |
| Enzymatic Cascade | Transaminase (TA) | Asymmetric amination of a corresponding β-keto acid to form the chiral β-amino acid. | researchgate.net |
| Multi-Enzyme Cascade | Combination of racemase, acylase, and dioxygenase. | Dynamic kinetic resolution coupled with stereoselective oxidation to produce functionalized amino acids. | nih.gov |
| Three-Component Reaction | Aldehydes, Malononitrile, Ethyl Acetoacetate | Synthesis of highly substituted cyano-containing heterocycles, demonstrating the principle of MCRs. | scielo.org.mx |
This table presents conceptual applications as direct documented synthesis of the target compound via these specific cascades is limited.
Stereocontrolled Formation of Specific Isomers (e.g., (2S,3R) vs (2R,3S) isomers)
The biological activity of molecules containing multiple stereocenters is often dependent on their absolute configuration. Therefore, developing synthetic methods that allow for the selective formation of a single diastereomer, such as the (2R,3S) or (2S,3R) isomer of 3-amino-2-methyl-butanoic acid, is of paramount importance.
Several strategies have been developed for the diastereoselective synthesis of α-methyl-β-amino acids. acs.org One common approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a key bond-forming step. Asymmetric hydrogenation or reduction of a prochiral enamine or β-enamino ester is another powerful technique.
For example, the synthesis of related β-hydroxy acid stereoisomers, such as (2S,3R)-Hmoa and (2S,3S)-Hmoa (3-hydroxy-2-methyloctanoic acid), has been achieved through diastereoselective asymmetric methods, providing a blueprint for controlling the stereochemistry at the C2 and C3 positions. The stereochemical outcome of such reactions can often be rationalized and predicted based on the catalyst and reaction conditions employed.
The stereoselective synthesis of aminoalcohol regioisomers also provides valuable insights. nih.gov By starting from a chiral precursor, it is possible to introduce new stereocenters in a controlled manner. For instance, the rearrangement of an epoxide can set a key stereocenter, which then directs subsequent transformations. nih.gov
Table 2: Methodologies for Stereocontrolled Synthesis of Amino Acid Isomers
| Method | Key Features | Target Isomer Control | Reference |
| Asymmetric Hydrogenation | Use of chiral catalysts (e.g., Rh- or Ru-based) on a prochiral precursor. | The choice of catalyst ligand dictates the facial selectivity and thus the resulting diastereomer. | acs.org |
| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide the stereochemical course of a reaction. | The stereochemistry of the auxiliary determines the configuration of the newly formed stereocenters. | N/A |
| Substrate-Controlled Diastereoselection | An existing stereocenter in the substrate directs the formation of a new stereocenter. | Based on steric and electronic effects of the existing chiral center (e.g., Felkin-Anh model). | |
| Enzymatic Resolution | Enzymes selectively react with one enantiomer or diastereomer in a racemic mixture. | Kinetic resolution can isolate the desired stereoisomer. | researchgate.net |
Functional Group Protection and Deprotection Strategies in Synthesis
In the multi-step synthesis of complex molecules like this compound, the selective protection and deprotection of reactive functional groups are essential. The amino (NH2) and carboxylic acid (COOH) groups must be masked temporarily to prevent them from interfering with reactions occurring at other parts of the molecule.
The choice of protecting groups is critical and is guided by their stability to various reaction conditions and the ease of their selective removal. For the amino group, carbamates are the most common protecting groups. The tert-butyloxycarbonyl (Boc) group is widely used and is typically removed under acidic conditions (e.g., trifluoroacetic acid, TFA). The benzyloxycarbonyl (Cbz or Z) group is cleaved by catalytic hydrogenolysis, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, often removed with piperidine.
The carboxylic acid group is commonly protected as an ester, such as a methyl or ethyl ester, which can be hydrolyzed under basic conditions (saponification). Benzyl (B1604629) esters offer the advantage of being removable by hydrogenolysis, and tert-butyl esters are cleaved with acid.
An effective protection strategy often involves orthogonal protecting groups, which can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain intact. For instance, a molecule containing both a Boc-protected amine and a benzyl-protected carboxylic acid can have the benzyl group removed by hydrogenolysis without affecting the Boc group.
In the synthesis of functionalized aminophosphonates, N-Boc protection has been successfully employed. mdpi.com For example, a primary amine can be protected using di-tert-butyl dicarbonate (B1257347) (Boc2O). This Boc group can then be removed in a later step to reveal the free amine for further functionalization. mdpi.com
Table 3: Common Protecting Groups for Amino and Carboxyl Functions
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |
| Amino | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |
| Amino | Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |
| Carboxylic Acid | Methyl/Ethyl Ester | Me/Et | Methanol/Ethanol with acid catalyst | Base (e.g., NaOH, LiOH) or acid hydrolysis |
| Carboxylic Acid | Benzyl Ester | Bn | Benzyl alcohol with acid catalyst | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Carboxylic Acid | tert-Butyl Ester | tBu | Isobutylene or tert-butyl alcohol | Strong acid (e.g., TFA) |
Stereochemical Characterization and Conformational Analysis of 2r,3s 3 Amino 2 Methyl Butanoic Acid and Its Derivatives
Methods for Stereochemical Assignment and Purity Assessment
Specific studies detailing the stereochemical assignment and purity assessment of (2R,3S)-3-amino-2-methyl-butanoic acid are not available in the reviewed literature. However, established methods for the analysis of chiral amino acids would be applicable. These generally include:
Chiral High-Performance Liquid Chromatography (HPLC): This technique would involve the use of a chiral stationary phase or a chiral derivatizing agent to separate the (2R,3S) isomer from its other stereoisomers (enantiomers and diastereomers).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, potentially including the use of chiral solvating agents, could be used to differentiate between diastereomers and, in some cases, enantiomers.
X-ray Crystallography: If a single crystal of the compound or a suitable derivative can be obtained, X-ray crystallography can provide an unambiguous determination of the absolute stereochemistry.
Conformational Preferences and Dynamics in Solution and Solid State
No specific experimental or computational studies on the conformational preferences and dynamics of this compound in either the solution or solid state were found. Such an analysis would typically involve techniques like:
NMR Spectroscopy (NOE experiments): To determine through-space proximities of protons, providing insights into the preferred conformations in solution.
Infrared (IR) and Raman Spectroscopy: To study intramolecular and intermolecular hydrogen bonding, which influences conformation.
Computational Modeling: Quantum mechanical calculations could predict the relative energies of different conformers and the barriers to their interconversion.
Influence of (2R,3S) Stereochemistry on Molecular Architecture and Interactions
Without specific research on this compound, any discussion on the influence of its stereochemistry on molecular architecture and interactions remains speculative. The (2R,3S) configuration would dictate the relative spatial arrangement of the amino, methyl, and carboxylic acid groups. ucsb.edu This arrangement would, in turn, govern:
Crystal Packing: The specific shape and distribution of hydrogen bond donors and acceptors would determine how the molecules arrange themselves in a crystal lattice.
Intermolecular Interactions: The stereochemistry would influence the strength and geometry of hydrogen bonds and van der Waals interactions with other molecules, including biological receptors or solvent molecules.
Due to the lack of specific data, no data tables can be generated.
Application of 2r,3s 3 Amino 2 Methyl Butanoic Acid in Advanced Organic Synthesis and Chemical Biology Research
Utilization as a Chiral Building Block for Complex Molecule Synthesis
Chiral building blocks are optically pure compounds that chemists use as starting materials to synthesize complex, stereochemically defined molecules, such as natural products and pharmaceuticals. libretexts.org The defined three-dimensional structure of these blocks is crucial as the biological activity of many molecules is dependent on their specific stereochemistry. β-Amino acids, with their inherent chirality, are valuable chiral building blocks. researchgate.netchiroblock.com
The synthesis of complex molecules often involves the sequential addition of these building blocks to construct a larger, intricate molecular architecture. For instance, the synthesis of certain natural products with anti-cancer properties involves the coupling of various unique amino acid subunits. nih.gov While direct examples of the incorporation of (2R,3S)-3-amino-2-methyl-butanoic acid are not prominent in the literature, the principles of asymmetric synthesis suggest its potential utility. The synthesis of β-branched noncanonical amino acids is a challenging area in drug discovery, often requiring methods to control multiple stereocenters. nih.gov Compounds like this compound, with its pre-defined stereochemistry, could serve as a valuable starting material in such synthetic campaigns, simplifying the process of creating stereochemically complex targets. ull.esacs.org
Table 1: Examples of Synthetic Methods for Chiral Amino Acids
| Method | Description | Key Features |
|---|---|---|
| Asymmetric Hydrogenation | Catalytic method to produce chiral compounds with high enantioselectivity. nih.gov | High-yielding, good stereoselectivity. nih.gov |
| Chiral Auxiliaries | A temporary chiral group guides the stereochemical outcome of a reaction. nih.govacs.org | Effective for creating α-substituted β-amino acids. acs.org |
| Biocatalytic Transamination | Use of enzymes to produce chiral amino acids with high diastereo- and enantioselectivity. nih.govnih.gov | High selectivity, environmentally friendly. numberanalytics.comnih.gov |
| Arndt-Eistert Homologation | A method to convert an α-amino acid into its corresponding β-amino acid. numberanalytics.comresearchgate.net | Allows for chain extension. |
Role as a Chiral Auxiliary in Asymmetric Transformations
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. acs.org After the desired stereoselective reaction, the auxiliary is removed and can often be recovered for reuse. This strategy is a powerful tool in asymmetric synthesis.
Amino acid-derived compounds are frequently used as chiral auxiliaries. For example, pseudoephedrine, an amino alcohol, has been effectively used as a chiral auxiliary in the synthesis of unnatural α-amino acids and α-substituted β-amino acids. acs.org The chiral centers in the auxiliary create a diastereomeric intermediate that favors the formation of one enantiomer of the product over the other. While there is no specific documentation of this compound being used as a chiral auxiliary, its structural features—a carboxylic acid and a chiral amine—are characteristic of molecules that can function in this capacity. The synthesis of chiral β-aminophosphine derivatives, for instance, often starts from chiral amino acids or their alcohol derivatives. rsc.org
Incorporation into Unnatural Amino Acids and Analogues
Unnatural amino acids (UAAs) are amino acids that are not one of the 20 common proteinogenic amino acids. cpcscientific.com They are used to create peptides and proteins with novel properties, such as increased stability against enzymatic degradation, enhanced biological activity, and unique structural features. numberanalytics.comcpcscientific.com β-Amino acids are a prominent class of UAAs used for these purposes. researchgate.netnumberanalytics.com The incorporation of β-amino acids into peptides can lead to the formation of unique secondary structures, like 10/12- and 14-helices, which are different from the α-helices and β-sheets formed by α-amino acids. nih.govwikipedia.org
Genetic Code Expansion and Protein Engineering
Genetic code expansion is a powerful technique that allows for the site-specific incorporation of UAAs into proteins in living organisms. acs.orgnih.gov This is typically achieved by creating an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding suppressor tRNA that recognize a nonsense codon (like the amber stop codon, UAG) and insert the UAA at that specific site in the protein sequence. acs.orgnih.gov
This technology has been used to incorporate a wide variety of UAAs with novel chemical functionalities into proteins, enabling detailed studies of protein structure and function. springernature.compnas.org While the ribosome has a strong bias against β-amino acids, recent advances have shown that it is possible to incorporate them, including cyclic β-amino acids, into peptides and proteins using in vitro translation systems and engineered ribosomes. rsc.orgnih.govrsc.org The incorporation of β-amino acids can significantly stabilize protein structures. For instance, the incorporation of 3(S)-methyl-β-alanine into a short α-helical region of a nucleic acid-binding protein was shown to stabilize the helix without disrupting its DNA binding properties. nih.gov Although direct evidence for the ribosomal incorporation of this compound is lacking, these studies pave the way for the future use of such β-amino acids in protein engineering. acs.org
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov Unnatural amino acids can be designed as chemical probes to investigate various biological processes.
Incorporating UAAs with unique spectroscopic properties (e.g., fluorescent or infrared probes) or photoreactive groups allows researchers to probe the local environment within a protein, monitor conformational changes, and study protein dynamics. vcu.edu The ability to introduce these probes at specific sites provides a level of detail that is often unattainable with conventional methods. While this application has been widely demonstrated for α-amino acids, the principles extend to β-amino acids. The unique backbone structure of β-amino acids could offer new ways to probe protein folding and structure. nih.gov
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and developing molecules that can modulate these interactions is a major goal in drug discovery. acs.org Peptides that mimic the binding interface of one of the protein partners are a promising approach, but they are often susceptible to degradation by proteases. nih.gov
Peptides containing β-amino acids (β-peptides) are highly resistant to proteolytic degradation and can fold into stable, well-defined structures capable of mimicking the secondary structures (like α-helices) found at PPI interfaces. nih.govacs.org This makes them excellent candidates for developing inhibitors of PPIs. nih.gov Furthermore, free amino acids and their derivatives have been shown to modulate PPIs. acs.org Specifically designed β-amino acid-containing peptides have been successful in targeting and inhibiting challenging PPIs, such as those involving the oncoprotein Bcl-xL. acs.org The defined stereochemistry of this compound makes it a potential component for building such structured β-peptides for the investigation and inhibition of specific PPIs. nih.govmdpi.com
Studies on Protein Folding and Dynamics
Precursor for Specific Research Tools and Intermediate Compounds
The stereochemically defined backbone of this compound and its analogs makes it a valuable starting material for the asymmetric synthesis of more complex molecules used in biochemical and pharmaceutical research. rsc.org
Isotopically Labeled Substrates for Mechanistic Studies: One key application is the synthesis of isotopically labeled compounds to probe enzymatic mechanisms. For instance, [3-²H]-(2R,3S)-2-methylbutanoic acid, a deuterated variant, has been synthesized to study the substrate selectivity of an isolated enoyl reductase (ER) catalytic domain from a fungal iterative polyketide synthase (HR-iPKS). researchgate.net This labeled tool allows researchers to track the transformation of the substrate within the enzyme's active site, providing critical insights into the components of polyketide synthesis programming. researchgate.net
Synthesis of Bioactive Scaffolds: The structural framework of this amino acid is a key component in the synthesis of important pharmaceutical intermediates. A notable example is its role as a precursor in the synthesis of monobactam antibiotics. The compound (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid is a core structural component of these antibiotics and can be synthesized from the closely related starting material, L-threonine, through a multi-step process involving protection, sulfonation, and cyclization. researchgate.net Similarly, related structures are used to access key intermediates for carbapenem (B1253116) and penem (B1263517) antibiotics, which feature the azetidinone ring. google.com
The table below summarizes examples of research tools and intermediates derived from or related to this compound.
Table 1: Research Tools and Intermediates Synthesized from this compound and Related Precursors
| Precursor/Related Compound | Synthesized Compound | Research Application/Significance |
|---|---|---|
| This compound analog | [3-²H]-(2R,3S)-2-methylbutanoic acid | Isotopically labeled substrate for studying the mechanism of enoyl reductase domains in polyketide synthases. researchgate.net |
| L-Threonine (structurally similar) | (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid | Key intermediate in the synthesis of monobactam antibiotics. researchgate.net |
| tert-butyl (E)-crotonate | syn-(2R,3S)-diaminobutanoic acid | Asymmetric synthesis of a non-standard amino acid for potential incorporation into peptides or as a chiral ligand. rsc.org |
Integration into Peptide Chemistry and Peptidomimetic Design
Solid-Phase Peptide Synthesis (SPPS) Derivatives and Methods
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a desired peptide sequence on a solid support. embrapa.braltabioscience.com The successful incorporation of non-standard amino acids like (2R,3S)-3-amino-2-methyl-butanoic acid into SPPS protocols requires the preparation of suitable N-terminally protected derivatives. The most common protecting groups utilized in SPPS are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. peptide.comchempep.comresearchgate.netnih.gov
The general strategies for preparing these derivatives involve the reaction of the free amino group of the amino acid with either di-tert-butyl dicarbonate (B1257347) for Boc protection or Fmoc-chloride/Fmoc-succinimidyl carbonate for Fmoc protection. While specific documented methods for the synthesis of Fmoc-(2R,3S)-3-amino-2-methyl-butanoic acid or Boc-(2R,3S)-3-amino-2-methyl-butanoic acid are not detailed in the available search results, the procedures would likely follow standard protocols for other β-amino acids.
Once prepared, these derivatives can be utilized in standard SPPS cycles. The coupling of the protected this compound to the growing peptide chain on the resin is typically achieved using common activating agents such as carbodiimides (e.g., DIC) in the presence of an additive like HOBt, or by employing pre-formed active esters or phosphonium/uronium salt-based reagents like HBTU or HATU. embrapa.brpeptide.com The choice of coupling reagent and conditions may require optimization to ensure efficient amide bond formation, particularly given the potential for steric hindrance from the methyl group at the α-position.
Table 1: Common Protecting Groups and Activating Reagents in SPPS
| Category | Examples | Primary Function | Cleavage Conditions |
|---|---|---|---|
| N-α-Protecting Groups | Boc (tert-butyloxycarbonyl) | Protects the alpha-amino group during coupling. | Strong acids (e.g., TFA) chempep.comresearchgate.net |
| Fmoc (9-fluorenylmethoxycarbonyl) | Protects the alpha-amino group during coupling. | Mild base (e.g., piperidine) altabioscience.comnih.gov | |
| Coupling/Activating Reagents | DIC (N,N'-Diisopropylcarbodiimide) | Activates the carboxylic acid for amide bond formation. | - |
| HOBt (Hydroxybenzotriazole) | Reduces side reactions and racemization during coupling. | - |
Note: This table represents general reagents used in SPPS. Specific optimization for this compound would be necessary.
Design and Synthesis of β-Peptides
β-Peptides are oligomers of β-amino acids that have garnered significant interest due to their ability to form stable, well-defined secondary structures and their resistance to enzymatic degradation by proteases. The synthesis of β-peptides containing this compound would follow established solution-phase or solid-phase peptide synthesis methodologies.
While specific examples of homooligomers of this compound are not described in the provided search results, the principles of β-peptide design suggest that the stereochemistry and substitution pattern of this monomer would influence the resulting secondary structure. The presence of the methyl group on the α-carbon (C2) and the specific (2R,3S) configuration would dictate the accessible dihedral angles of the peptide backbone, thereby predisposing the oligomer to adopt certain folded conformations.
Construction of α,β-Hybrid Peptides
α,β-Hybrid peptides, which incorporate both α- and β-amino acid residues into the same sequence, offer a powerful strategy for creating novel peptide structures with tailored properties. The introduction of β-amino acids like this compound can modulate the conformational preferences of the peptide, enhance stability, and introduce new recognition surfaces.
The synthesis of α,β-hybrid peptides containing this specific β-amino acid would be achieved through standard peptide coupling techniques, either in solution or on a solid support. The sequence and ratio of α- to β-amino acids can be systematically varied to fine-tune the structural and functional properties of the resulting hybrid peptide.
Influence on Peptide Secondary Structures
The incorporation of β-amino acids into peptide backbones can have a profound impact on their secondary structure. The additional methylene (B1212753) group in the backbone of β-amino acids alters the hydrogen-bonding patterns and steric interactions that govern the formation of canonical secondary structures like α-helices and β-sheets.
β-Peptides are known to form a variety of helical structures, with the 14-helix and 12-helix being among the most common. The 14-helix is characterized by a 14-membered hydrogen-bonded ring formed between the C=O group of residue i and the N-H group of residue i+3. The 12-helix involves a 12-membered hydrogen-bonded ring between residue i and i+3. The specific type of helix adopted is highly dependent on the substitution pattern of the β-amino acid residues.
While there is no specific data in the search results detailing the helical propensity of peptides containing this compound, it is plausible that its incorporation could contribute to the formation or stabilization of such helical structures. The stereochemistry at the C2 and C3 carbons would play a crucial role in directing the peptide backbone into a helical conformation.
Conformational Stability and Proteolytic Resistance of Modified Peptides
The strategic replacement of proteinogenic α-amino acids with β-amino acid analogues like this compound has profound effects on the resulting peptide's structure and resilience. This section explores the detailed research findings regarding the conformational stability and proteolytic resistance conferred by this specific modification.
The introduction of a β-amino acid into a peptide backbone inherently alters its conformational landscape. The additional methylene group in the backbone of this compound provides greater flexibility, allowing the peptide to adopt unique secondary structures not accessible to natural peptides. Research has shown that peptides incorporating β-amino acids can fold into stable, well-defined helical and sheet-like structures. nih.govacs.org Specifically, theoretical calculations on the stereoisomer (2R,3R)-3-amino-2-methylbutanoic acid suggest that its polymers can form stable helical conformations. acs.org This ability to induce specific secondary structures is crucial for mimicking the bioactive conformations of natural peptides while enhancing stability.
Furthermore, the presence of the methyl group on the α-carbon of this compound introduces significant steric hindrance. This steric bulk restricts the conformational freedom around the peptide bonds, favoring certain dihedral angles and leading to a more rigid and pre-organized structure. This conformational pre-organization can be advantageous for binding to specific biological targets by reducing the entropic penalty upon binding.
The primary advantage of incorporating β-amino acids, and specifically this compound, is the remarkable increase in resistance to proteolytic degradation. acs.org Proteases, the enzymes responsible for peptide and protein breakdown, have active sites that are highly specific for the structure of L-α-amino acids. The altered backbone geometry and the presence of the β-amino group in peptides modified with this compound make them poor substrates for these enzymes.
The natural product dolastatin 10, a potent antineoplastic agent, contains the related (2R,3R)-3-amino-2-methylbutanoic acid residue. nih.gov The stability and potent biological activity of dolastatin 10 and its analogs highlight the advantageous properties conferred by this class of β-amino acids. nih.gov
General strategies to further enhance the proteolytic resistance of peptides include modifications at the N- and C-termini. For example, N-terminal acetylation and C-terminal amidation are simple and effective methods to block the action of exopeptidases. nih.gov
Interactive Data Table: General Proteolytic Stability of Modified Peptides
The following table summarizes the general findings on the proteolytic stability of peptides with various modifications, illustrating the significant improvement conferred by the inclusion of non-natural amino acids like β-amino acids.
| Peptide Type | Modification | Relative Proteolytic Resistance | Key Findings |
| Natural Peptide | None | Low | Rapidly degraded by proteases. nih.gov |
| N-terminally Acetylated Peptide | Acetyl group at N-terminus | Moderate | Increased resistance to exopeptidases. nih.gov |
| C-terminally Amidated Peptide | Amide group at C-terminus | Moderate | Increased resistance to exopeptidases. nih.gov |
| β-Peptide | Contains only β-amino acids | High | Generally resistant to a wide range of proteases. nih.gov |
| Mixed α,β-Peptide | Contains both α- and β-amino acids | Moderate to High | Stability depends on the position and number of β-amino acids. nih.gov |
Interactive Data Table: Conformational Preferences of Peptides with Modified Amino Acids
This table outlines the general conformational effects of incorporating modified amino acids, which are applicable to peptides containing this compound.
| Amino Acid Type | Key Structural Feature | Common Induced Secondary Structures | Impact on Flexibility |
| α-Amino Acid | Standard peptide backbone | α-helices, β-sheets | Flexible |
| β-Amino Acid | Extra CH₂ in backbone | 12-helices, 14-helices, β-hairpins | Increased local flexibility, can form stable folds nih.govacs.org |
| Cα-Methylated Amino Acid | Methyl group on α-carbon | 3₁₀-helices, α-helices | Restricted |
Analytical Techniques for Characterization and Enantiomeric Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC)hplc.euyakhak.org
Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers. yakhak.org This method can be applied directly, by using a chiral stationary phase, or indirectly, by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column.
The direct separation of enantiomers of amino acids, including β-amino acids like 3-amino-2-methylbutanoic acid, is effectively achieved using Chiral Stationary Phases (CSPs). These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.
Several types of CSPs have proven effective for the resolution of amino acid enantiomers:
Zwitterionic CSPs: Columns such as CHIRALPAK® ZWIX(+) are particularly suited for the separation of free amino acids. hplc.eu For instance, the enantiomers of 3-amino-2-methylpropanoic acid have been successfully separated using a CHIRALPAK® ZWIX(+) column with a mobile phase consisting of methanol/acetonitrile and additives like triethylamine (B128534) and acetic acid. hplc.eu
Macrocyclic Glycopeptide CSPs: Teicoplanin-based CSPs, such as CHIROBIOTIC T, are also widely used for the enantioseparation of unusual and β-amino acids. mst.eduresearchgate.net These CSPs offer broad selectivity for a range of amino acid structures.
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as those found in Chiralpak® and Chiralcel® columns, are effective for the enantiomeric resolution of derivatized amino acids. yakhak.org
The choice of CSP and mobile phase composition, including the type of organic modifier and additives, is crucial for achieving optimal separation. mdpi.com
Table 1: Examples of Chiral Stationary Phases for Amino Acid Separation
| CSP Type | Example Column | Applicable to | Reference |
| Zwitterionic | CHIRALPAK® ZWIX(+) | Free amino acids | hplc.eu |
| Macrocyclic Glycopeptide | CHIROBIOTIC T | Unusual and β-amino acids | mst.eduresearchgate.net |
| Polysaccharide-based | Chiralpak® IA, ID, IE, IF | Derivatized amino acids | yakhak.org |
Indirect chiral separation involves the derivatization of the amino acid with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomeric pairs can then be separated on a conventional achiral reversed-phase HPLC column.
Commonly used derivatizing reagents for amino acids include:
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) or Marfey's Reagent: This is a widely used CDA for determining the stereochemistry of amino acids.
o-Phthalaldehyde (OPA) in conjunction with a chiral thiol: This combination forms fluorescent isoindole derivatives, allowing for sensitive detection.
Nitrobenzoxadiazole (NBD) derivatives: Chiral amines and α-amino acid esters can be derivatized with NBD reagents for HPLC analysis. yakhak.org
The choice of derivatizing agent depends on the specific amino acid and the desired sensitivity of the assay. yakhak.org
Spectroscopic Methods for Structural Elucidationmdpi.comresearchgate.net
Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized or isolated compounds like (2R,3S)-3-amino-2-methyl-Butanoic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds. 1H-NMR provides detailed information about the chemical environment of hydrogen atoms within a molecule.
Table 2: Predicted 1H-NMR and 13C-NMR data for related structures
| Compound | Nucleus | Predicted Chemical Shifts (ppm) and Multiplicities | Reference |
| Valine (2-amino-3-methylbutanoic acid) | 1H | Peaks around 1 ppm (methyl groups) | chegg.com |
| (S)-2-Methylbutanoic acid | 13C | Data available in the Human Metabolome Database | |
| 2-Methyl butyric acid | 1H | A: 11.5, B: 2.40, C: 2.00-1.32, D: 1.183, E: 0.95 | chemicalbook.com |
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. It is particularly useful for studying the stereochemistry of chiral molecules, including amino acids and peptides. nih.govnih.gov
The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. Enantiomers will produce mirror-image CD spectra. For a compound like this compound, the CD spectrum would provide a unique fingerprint corresponding to its absolute configuration. The sign and magnitude of the Cotton effects in the CD spectrum can be used to distinguish it from its other stereoisomers. nih.gov
Studies on substituted prolines and β-peptides have demonstrated that CD spectroscopy can effectively probe the conformational preferences and secondary structures adopted by these molecules in solution. researchgate.netwisc.edu Gas-phase CD spectroscopy of amino acids has also been reported, providing insights into their intrinsic chiroptical properties. nih.gov
Other Chromatographic and Spectrometric Techniques (e.g., Mass Spectrometry)researchgate.netlibretexts.org
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. When coupled with chromatographic separation techniques like HPLC or gas chromatography (GC), it becomes a powerful tool for the identification and quantification of analytes in complex mixtures.
For this compound, mass spectrometry would confirm its molecular weight (117.15 g/mol ). The fragmentation pattern observed in the mass spectrum can provide structural information. Typical fragmentation of carboxylic acids involves the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). libretexts.org For amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org
Predicted collision cross-section (CCS) values for the protonated molecule [M+H]+ and other adducts of 3-amino-2-methylbutanoic acid hydrochloride have been calculated, providing additional parameters for its identification. uni.lu
Mechanistic Investigations in Synthesis and Reactivity of 2r,3s 3 Amino 2 Methyl Butanoic Acid
Elucidation of Reaction Mechanisms in Asymmetric Synthesis
The asymmetric synthesis of β-amino acids with a syn relationship between the C2 and C3 substituents, as seen in (2R,3S)-3-amino-2-methyl-butanoic acid, is a formidable challenge. Various mechanistic pathways have been explored to achieve high diastereoselectivity and enantioselectivity.
One prominent strategy involves the use of chiral auxiliaries. For instance, the conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides derived from chiral auxiliaries like (S,S)-(+)-pseudoephedrine has been shown to be highly effective. nih.govresearchgate.net The mechanism of this aza-Michael reaction relies on the chiral environment created by the auxiliary, which directs the approach of the nucleophile to one face of the enoate. Subsequent removal of the auxiliary yields the desired β-amino acid derivative with high stereocontrol.
Biocatalysis offers another powerful avenue for the stereoselective synthesis of syn-β-amino acids. Engineered enzymes, such as phenylalanine ammonia (B1221849) lyases (PAL) and ω-transaminases, have been developed to catalyze the formation of β-branched amino acids with excellent stereoselectivity. nih.govresearchgate.net For example, PAL variants can catalyze the direct asymmetric amination of β-methyl cinnamic acid analogs to produce β-branched phenylalanine derivatives with high diastereoselectivity (dr > 20:1) and enantioselectivity (ee > 99.5%). nih.gov The mechanism within the enzyme's active site precisely controls the facial selectivity of the ammonia addition to the α,β-unsaturated acid.
Organocatalysis has also emerged as a potent tool. Proline-catalyzed asymmetric Mannich reactions of N-Boc-imines with aldehydes can generate syn-α-alkyl-β-amino esters with excellent stereocontrol. The proposed mechanism involves the formation of an enamine from the aldehyde and proline, which then attacks the imine in a stereodefined manner.
The following table summarizes key mechanistic approaches for the synthesis of syn-β-amino acids:
| Method | Key Mechanistic Feature | Typical Stereoselectivity |
| Chiral Auxiliary (e.g., Pseudoephedrine) | Face-selective aza-Michael addition directed by the auxiliary. nih.govresearchgate.net | Good to excellent diastereoselectivity. |
| Biocatalysis (e.g., PAL, ω-Transaminase) | Enzyme active site controls the stereochemical outcome of amination. nih.govresearchgate.net | High to excellent diastereo- and enantioselectivity. |
| Organocatalysis (e.g., Proline) | Enamine-based stereoselective Mannich reaction. | Good to excellent diastereo- and enantioselectivity. |
Computational Studies and Density Functional Theory (DFT) Calculations
Computational methods, particularly Density Functional Theory (DFT), have become indispensable in elucidating the intricate details of reaction mechanisms for the synthesis of complex molecules like this compound. DFT calculations allow for the modeling of transition states, the determination of reaction energy profiles, and the rationalization of observed stereoselectivities.
In the context of synthesizing syn-β-amino acids, DFT can be employed to model the transition states of key bond-forming steps. For example, in the proline-catalyzed Mannich reaction, DFT calculations can help visualize the preferred transition state assembly that leads to the syn product, considering the hydrogen bonding interactions between the catalyst, the enamine intermediate, and the imine.
DFT has also been used to study the supramolecular assemblies of amino acids, which can influence their reactivity. The analysis of hydrogen bonding networks and other non-covalent interactions provides insights into the conformational preferences of the molecule in different environments. rsc.orgresearchgate.net
Furthermore, computational simulations are crucial in understanding the stereoselectivity of biocatalytic reactions. By modeling the substrate docked within the enzyme's active site, researchers can identify the key amino acid residues responsible for orienting the substrate for a specific stereochemical outcome. This knowledge is instrumental in the rational design of enzyme mutants with enhanced or altered selectivity. nih.gov For instance, extensive computational analyses have been used to understand why wild-type PAL cannot accept certain β-substituted substrates and to design mutants that can. nih.gov
The table below illustrates the application of DFT in studying amino acid synthesis and reactivity:
| Application of DFT | Information Gained | Relevance to this compound |
| Transition State Modeling | Energy barriers and geometries of transition states, rationalization of stereoselectivity. nih.gov | Understanding the origin of the syn stereochemistry in various synthetic routes. |
| Conformational Analysis | Stable conformations and influence of solvent and non-covalent interactions. rsc.orgresearchgate.net | Predicting the behavior and reactivity of the target molecule. |
| Enzyme-Substrate Docking | Binding modes and key interactions in the enzyme active site. nih.gov | Guiding the development of biocatalysts for the synthesis of the target molecule. |
| Reaction Mechanism Elucidation | Stepwise mechanism and identification of intermediates in complex reactions like amino acid oxidation. nih.gov | Providing a theoretical framework for the synthesis and potential degradation pathways. |
Kinetic and Stereochemical Probe Experiments
Kinetic and stereochemical probe experiments are fundamental experimental tools for unraveling reaction mechanisms. These studies provide empirical data that can support or refute proposed mechanistic pathways.
Kinetic Isotope Effect (KIE) studies are particularly powerful for determining the rate-determining step of a reaction and for probing the nature of transition states. wikipedia.orglibretexts.orgprinceton.edu For the synthesis of this compound, a primary KIE (kH/kD > 1) observed upon isotopic labeling of a C-H bond being broken in the rate-determining step would confirm the involvement of that bond cleavage in the slowest step. Secondary KIEs can provide information about changes in hybridization at a particular atom between the ground state and the transition state. wikipedia.orglibretexts.org For example, a β-secondary KIE can help to distinguish between different types of substitution or elimination reaction mechanisms. acs.org
Stereochemical probe experiments can also provide valuable mechanistic insights. For instance, the use of chiral additives that are not incorporated into the final product can reveal information about the reaction intermediates. In one study, TADDOL was used as a chiral additive in the synthesis of β-lactams and was found to enhance the memory of chirality, providing evidence for its role in influencing the stereochemical outcome without being a true catalyst in the traditional sense. researchgate.net Such experiments could be designed to probe the nature of the intermediates in the synthesis of this compound.
The following table summarizes the types of information that can be obtained from these probe experiments:
| Experimental Probe | Principle | Information Obtained |
| Primary Kinetic Isotope Effect | Measures the change in reaction rate upon isotopic substitution at a bond being broken or formed. wikipedia.orglibretexts.org | Identifies the rate-determining step. |
| Secondary Kinetic Isotope Effect | Measures the rate change upon isotopic substitution at a position not directly involved in bond cleavage. wikipedia.orglibretexts.org | Provides information about the structure of the transition state. |
| Stereochemical Probes | Uses chiral reagents or additives to influence the stereochemical outcome. researchgate.net | Elucidates the nature of chiral intermediates and transition states. |
Understanding Radical-Mediated Processes
Radical-mediated reactions offer a unique and powerful approach to the synthesis of amino acids, often allowing for the formation of C-C bonds that are challenging to construct via traditional ionic pathways. However, controlling stereochemistry in radical reactions, particularly at a non-adjacent center, is a significant challenge.
The synthesis of β-amino acids via radical processes can be envisioned through several mechanisms. One such approach is the radical conjugate addition to α,β-unsaturated acceptors. acs.orgacs.org For example, a radical generated from an alkyl halide can add to a β-substituted α,β-unsaturated nitro ester. The stereochemical outcome of such additions is often difficult to control, leading to mixtures of diastereomers. However, the use of chiral Lewis acids has been shown to induce moderate to good enantioselectivity in some cases. acs.org
Another emerging strategy is the decarboxylative radical addition, where a radical generated from the decarboxylation of a carboxylic acid is coupled with a suitable acceptor. nih.gov This method has been successfully applied to the synthesis of a wide range of α-amino acids with high enantioselectivity. While the direct application to achieving syn selectivity at the β-position is still an area of active research, this approach holds promise for the modular synthesis of complex amino acids.
A summary of radical-mediated approaches and their mechanistic features is provided below:
| Radical Process | Mechanistic Description | Stereochemical Control Challenges |
| Conjugate Addition | Addition of a carbon-centered radical to an α,β-unsaturated system. acs.orgacs.org | Often results in low diastereoselectivity at the β-position. |
| Decarboxylative Coupling | A radical generated via decarboxylation adds to a chiral acceptor. nih.gov | Control of the β-stereocenter is not yet fully developed. |
| Photochemical Synthesis | Generation of C-centered and N-centered radicals via photolysis for aminocarboxylation of alkenes. | Regioselectivity is a primary focus, with stereoselectivity being a subsequent challenge. |
Future Research Directions and Challenges
Development of More Efficient and Sustainable Stereoselective Syntheses
The synthesis of enantiomerically pure β-amino acids remains a formidable challenge in organic chemistry. researchgate.net For (2R,3S)-3-amino-2-methyl-butanoic acid, achieving high stereoselectivity for the two contiguous chiral centers is a primary obstacle. Future research will need to focus on developing more efficient and sustainable synthetic routes.
Current strategies often rely on multi-step processes with the use of chiral auxiliaries, which can be effective but often suffer from drawbacks such as the need for stoichiometric amounts of the auxiliary and harsh conditions for its removal. acs.org Recent advances in organocatalysis and biocatalysis offer promising avenues for more sustainable approaches. nih.gov For instance, the development of novel organocatalysts could enable direct asymmetric synthesis with high diastereo- and enantioselectivity, minimizing waste and simplifying purification.
Biocatalytic methods, employing enzymes such as transaminases or engineered synthases, present a particularly green alternative. researchgate.net The challenge lies in identifying or engineering enzymes with the specific substrate tolerance and stereoselectivity required for this compound. Future efforts in directed evolution and computational enzyme design could accelerate the discovery of suitable biocatalysts. The table below summarizes potential future synthetic strategies.
| Synthetic Strategy | Advantages | Challenges |
| Organocatalysis | Metal-free, milder reaction conditions, potential for high stereoselectivity. | Catalyst loading, scalability, and substrate scope. |
| Biocatalysis | High stereoselectivity, environmentally friendly (aqueous media, mild conditions), potential for cost-effective production. | Enzyme discovery and engineering for specific substrates, enzyme stability, and reaction kinetics. |
| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs, optimization of reaction parameters for stereoselectivity. |
| Hybrid Methods | Combining the advantages of different catalytic systems (e.g., chemo-enzymatic). | Compatibility of reaction conditions and catalysts. |
Expansion of Applications in Protein Engineering and Chemical Biology Tool Development
The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for probing and engineering biological systems. acs.orgresearchgate.netnih.gov this compound, with its unique backbone and stereochemistry, could be used to create peptides and proteins with enhanced properties, such as resistance to proteolytic degradation and the ability to adopt novel secondary structures. mdpi.com
Future research should focus on developing robust methods for the site-specific incorporation of this β-amino acid into proteins using techniques like genetic code expansion. acs.orgnih.gov This would enable the systematic study of its effects on protein structure, stability, and function. For example, its introduction into the active site of an enzyme could modulate catalytic activity or substrate specificity.
As a chemical biology tool, this compound could be derivatized with probes such as fluorophores or photo-crosslinkers. acs.org These "functionalized" amino acids could then be incorporated into proteins to study protein-protein interactions, conformational changes, and localization within living cells. The development of bioorthogonal chemistries compatible with this amino acid will be crucial for these applications.
Advanced Computational Modeling for Structure-Function Relationships
Computational methods are becoming increasingly indispensable in predicting and understanding the behavior of complex biomolecules. nih.govnih.govacs.org For this compound, advanced computational modeling will be essential to elucidate the relationship between its structure and the functional consequences of its incorporation into peptides and proteins.
Furthermore, quantum mechanical (QM) calculations can be employed to understand the electronic properties of the molecule and its interactions with its environment at a fundamental level. Machine learning and artificial intelligence are also emerging as powerful tools to predict the properties of peptides containing ncAAs, potentially accelerating the discovery of novel bioactive sequences. nih.govacs.org A significant challenge will be the development of accurate force fields for MD simulations that can properly account for the unique properties of β-amino acids.
Exploration of Novel Derivatives for Specific Research Applications
The core structure of this compound serves as a versatile scaffold for the synthesis of novel derivatives with tailored properties for specific research applications. mdpi.commdpi.com By modifying the carboxyl, amino, or side-chain functionalities, a diverse library of compounds can be generated.
For instance, derivatization of the amino group could be used to attach polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of peptide-based drugs. The carboxyl group can be converted to various esters or amides to create prodrugs or modulate bioavailability.
Moreover, the synthesis of derivatives with reactive handles would facilitate their use in the development of chemical probes and diagnostics. The exploration of heterocyclic derivatives of β-amino acids has already shown promise in identifying compounds with antiviral and antibacterial activities. mdpi.com A key challenge in this area will be the development of synthetic methodologies that are both efficient and allow for a high degree of diversification. The table below outlines potential areas for derivative exploration.
| Derivative Type | Potential Application | Research Focus |
| Peptidomimetics | Therapeutic agents with improved stability and activity. numberanalytics.com | Design of peptides targeting specific protein-protein interactions. |
| Fluorescently Labeled | Probes for cellular imaging and interaction studies. acs.org | Synthesis of bright and photostable fluorophores attached to the amino acid. |
| Photo-crosslinkers | Mapping protein interaction networks. | Development of efficient and specific photo-activatable groups. |
| Heterocyclic Derivatives | Antimicrobial and anticancer agents. mdpi.commdpi.com | High-throughput screening of derivative libraries for biological activity. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R,3S)-3-amino-2-methyl-butanoic acid, and how can stereochemical purity be ensured?
- Methodological Answer : Chiral synthesis using asymmetric catalysis or enzymatic resolution is preferred. For example, derivatives of β-hydroxy acids (e.g., (2R,3S)-3-hydroxy-2-methyl-butanoic acid in ) are synthesized via enantioselective reduction of ketones or kinetic resolution using lipases. Stereochemical control can be validated via chiral HPLC (e.g., separation of epimers as described in ) or circular dichroism (CD). Intermediate purification via recrystallization (e.g., tert-butyl ester derivatives in ) enhances enantiomeric excess (≥95%) .
Q. Which spectroscopic techniques are most reliable for confirming the configuration of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) is critical:
- 1H/13C NMR : Compare chemical shifts to stereoisomers (e.g., provides NIST data for 2-hydroxy-3-methylbutanoic acid). Key signals include the α-proton (δ 3.8–4.2 ppm) and β-amino group (δ 1.5–2.5 ppm).
- 2D NMR (COSY, NOESY) : Resolve coupling patterns and spatial proximity of substituents (e.g., NOE correlations between C2 methyl and C3 amino groups).
- X-ray crystallography : Definitive proof of configuration, as applied to similar amino acids in .
Q. How can diastereomeric impurities be minimized during purification?
- Methodological Answer : Use orthogonal methods:
- Ion-exchange chromatography : Separate charged species based on pKa differences (amino vs. carboxyl groups).
- Chiral stationary phases (CSPs) : Employ columns like Chirobiotic T™ for baseline resolution ( notes epimer separation via adjusted mobile phases).
- Crystallization : Solvent polarity optimization (e.g., ethanol/water mixtures) preferentially isolates the target enantiomer .
Advanced Research Questions
Q. How should researchers address contradictions in bioactivity data between enantiomers of 3-amino-2-methyl-butanoic acid derivatives?
- Methodological Answer : Design comparative assays with rigorously purified enantiomers (≥99% ee). For example:
- Enzyme inhibition studies : Test (2R,3S) vs. (2S,3R) isomers against target enzymes (e.g., aminotransferases) using kinetic assays.
- Cell-based assays : Monitor cytotoxicity or receptor binding in parallel (e.g., ’s compound is a pharmaceutical intermediate, suggesting bioactivity dependency on stereochemistry). Contradictions may arise from trace impurities (e.g., warns co-eluting epimers); re-analyze samples via LC-MS to confirm purity .
Q. What experimental parameters are critical for stability studies of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- pH stability : Test buffered solutions (pH 1–10) at 37°C. Monitor degradation via HPLC (e.g., ’s safety protocols for handling butanoic esters under varying conditions).
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light sensitivity : Store samples in amber vials and compare UV-Vis spectra pre/post exposure .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
